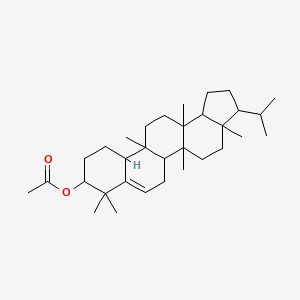![molecular formula C19H20F3NO3 B12295366 Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]- CAS No. 372198-80-6](/img/structure/B12295366.png)
Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-
Descripción general
Descripción
Glicina, N-metil-N-[3-fenil-3-[4-(trifluorometil)fenoxi]propil]- es un inhibidor selectivo del transportador de glicina tipo 1 (GlyT1). Este compuesto es conocido por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de trastornos neurológicos como la esquizofrenia y el trastorno por consumo de alcohol .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Glicina, N-metil-N-[3-fenil-3-[4-(trifluorometil)fenoxi]propil]- involucra varios pasos. Un método común incluye la reacción de N-metilglicina con cloruro de 3-fenil-3-[4-(trifluorometil)fenoxi]propil en condiciones básicas. La reacción se lleva a cabo típicamente en un solvente orgánico como diclorometano, con una base como trietilamina para neutralizar el ácido clorhídrico formado durante la reacción .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a una escala mayor. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando pasos de purificación adicionales como la recristalización o la cromatografía para garantizar que el producto final cumpla con los estándares industriales .
Análisis De Reacciones Químicas
Tipos de Reacciones
Glicina, N-metil-N-[3-fenil-3-[4-(trifluorometil)fenoxi]propil]- puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede ser oxidado en condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de amina.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos fenilo y trifluorometilo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio o trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Las reacciones de sustitución nucleofílica pueden involucrar reactivos como hidróxido de sodio o carbonato de potasio.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir varios derivados de amina .
Aplicaciones Científicas De Investigación
Glicina, N-metil-N-[3-fenil-3-[4-(trifluorometil)fenoxi]propil]- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como compuesto de referencia en química analítica.
Biología: Se estudia por sus efectos sobre el transporte de glicina y su posible papel en la modulación de los niveles de neurotransmisores.
Medicina: Se investiga por su potencial terapéutico en el tratamiento de trastornos neurológicos como la esquizofrenia y el trastorno por consumo de alcohol.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y como intermedio químico en varios procesos industriales
Mecanismo De Acción
El compuesto ejerce sus efectos inhibiendo el transportador de glicina tipo 1 (GlyT1). Esta inhibición aumenta la concentración sináptica de glicina, que actúa como co-agonista en el receptor NMDA. Se cree que la actividad mejorada del receptor NMDA contribuye a los efectos terapéuticos observados en condiciones como la esquizofrenia .
Comparación Con Compuestos Similares
Compuestos Similares
Fluoxetina: Un antidepresivo que comparte similitudes estructurales pero se dirige a los transportadores de serotonina.
N-metil-N-[3-fenil-3-[4-(trifluorometil)fenoxi]propil]amida nítrica: Otro compuesto con características estructurales similares pero diferentes propiedades farmacológicas.
Singularidad
Glicina, N-metil-N-[3-fenil-3-[4-(trifluorometil)fenoxi]propil]- es único debido a su inhibición selectiva de GlyT1, lo que lo distingue de otros compuestos que pueden dirigirse a diferentes transportadores o receptores .
Propiedades
IUPAC Name |
2-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3/c1-23(13-18(24)25)12-11-17(14-5-3-2-4-6-14)26-16-9-7-15(8-10-16)19(20,21)22/h2-10,17H,11-13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWQAWBTWNPFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434722 | |
| Record name | Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372198-80-6 | |
| Record name | Org 24461 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372198806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-[cyclohexyl(methyl)amino]-N-methylacetamide](/img/structure/B12295283.png)
![9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12295290.png)
![2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid](/img/structure/B12295294.png)
![3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one](/img/structure/B12295300.png)
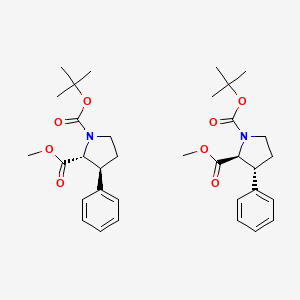
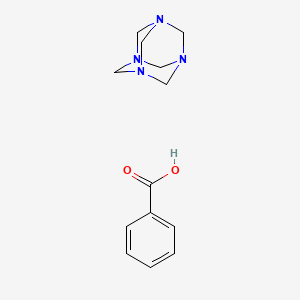
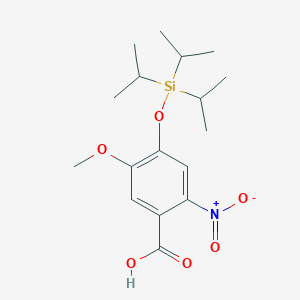
![3-{[2-(1,11-Dihydroxy-2,5,10a,12a-tetramethyl-7-phenyl-1,2,3,3a,3b,7,10,10a,10b,11,12,12a-dodecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-yl)-2-oxoethoxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12295320.png)
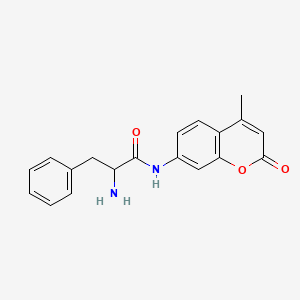
![Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12295330.png)

![(2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B12295339.png)
